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4-(5-Bromo-3-methylpyridin-2-yl)-2-(morpholine-4-carbonyl)morpholine
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Overview
Description
4-(5-Bromo-3-methylpyridin-2-yl)-2-(morpholine-4-carbonyl)morpholine is a synthetic organic compound that features a brominated pyridine ring and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-3-methylpyridin-2-yl)-2-(morpholine-4-carbonyl)morpholine typically involves the following steps:
Methylation: Adding a methyl group to the pyridine ring.
Formation of Morpholine Moiety: The morpholine ring is introduced through a series of reactions involving amines and carbonyl compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the morpholine ring.
Reduction: Reduction reactions could target the bromine atom or the carbonyl group in the morpholine moiety.
Substitution: The bromine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution could result in a variety of functionalized pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: Could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Bromo-3-methylpyridin-2-yl)-2-(morpholine-4-carbonyl)piperidine
- 4-(5-Bromo-3-methylpyridin-2-yl)-2-(morpholine-4-carbonyl)pyrrolidine
Uniqueness
The uniqueness of 4-(5-Bromo-3-methylpyridin-2-yl)-2-(morpholine-4-carbonyl)morpholine lies in its specific structural features, such as the combination of a brominated pyridine ring and a morpholine moiety. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C15H20BrN3O3 |
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Molecular Weight |
370.24 g/mol |
IUPAC Name |
[4-(5-bromo-3-methylpyridin-2-yl)morpholin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C15H20BrN3O3/c1-11-8-12(16)9-17-14(11)19-4-7-22-13(10-19)15(20)18-2-5-21-6-3-18/h8-9,13H,2-7,10H2,1H3 |
InChI Key |
DFVVZGBOPXBGEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCOC(C2)C(=O)N3CCOCC3)Br |
Origin of Product |
United States |
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